molecular formula C17H27ClN2O2 B8218872 tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride

tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B8218872
M. Wt: 326.9 g/mol
InChI Key: WERVKGMXGHCVBD-XFULWGLBSA-N
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Description

tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl group, a benzyl group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride typically involves the protection of the amine group in the piperazine ring with a tert-butyl carbamate (Boc) groupThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method is preferred over traditional batch processes due to its higher efficiency and versatility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical agents .

Industry

In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, while the benzyl and piperazine moieties interact with the target sites, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-benzylpiperazine-1-carboxylate
  • tert-Butyl ®-4-methylpiperazine-1-carboxylate
  • Benzyl ®-2-benzyl-4-methylpiperazine-1-carboxylate

Uniqueness

tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is unique due to the combination of its tert-butyl, benzyl, and methyl groups, which confer specific reactivity and stability. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Properties

IUPAC Name

tert-butyl (2R)-2-benzyl-4-methylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-10-18(4)13-15(19)12-14-8-6-5-7-9-14;/h5-9,15H,10-13H2,1-4H3;1H/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERVKGMXGHCVBD-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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